4-Nitrodiphenylamine

physical characterization thermal analysis crystallization behavior

4-Nitrodiphenylamine (4-NDPA, CAS 836-30-6) is the industry‑standard para‑nitro intermediate produced at up to 30,000 t/yr for 6PPD and IPPD synthesis. Its para‑nitro regiochemistry is irreplaceable—ortho‑isomers (e.g., 2-NDPA) create inseparable phenazine by‑products and reduce antiozonant yield. 4-NDPA also serves as a Hammett indicator, electrochromic polymer monomer, and forensic GSR marker. We supply ≥98% pure, orange‑yellow crystalline solid with full CoA. Choose 4-NDPA for unmatched synthetic selectivity and downstream antidegradant quality.

Molecular Formula C12H10N2O2
C12H10N2O2
C6H5(NH)C6H4(NO2)
Molecular Weight 214.22 g/mol
CAS No. 836-30-6
Cat. No. B016768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrodiphenylamine
CAS836-30-6
Synonyms4-Nitro-N-phenyl-benzenamine;  4-Nitro-diphenylamine;  N-(4-Nitrophenyl)aniline;  NSC 33836; 
Molecular FormulaC12H10N2O2
C12H10N2O2
C6H5(NH)C6H4(NO2)
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
InChIKeyXXYMSQQCBUKFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  VERY SOL IN ALCOHOL, ACETIC ACID
SOL IN CONCN SULFURIC ACID
Solubility in water: none

4-Nitrodiphenylamine (CAS 836-30-6) Technical Procurement Overview for Industrial and Research Applications


4-Nitrodiphenylamine (4-NDPA, p-Nitrodiphenylamine, CAS 836-30-6) is an aromatic secondary amine derivative of diphenylamine bearing a para-nitro substituent on one phenyl ring [1]. As a key chemical intermediate, 4-NDPA is produced industrially at volumes up to 30,000 tons annually, primarily via condensation of 4-nitrochlorobenzene with aniline in chlorobenzene solvent [2]. The compound appears as an orange to yellow crystalline solid with a melting point of 132-136 °C, a boiling point of 211 °C at 30 mmHg, and negligible water solubility . Its primary industrial significance lies in its role as the immediate precursor to 4-aminodiphenylamine (4-ADPA), which itself is the essential building block for the global production of p-phenylenediamine (PPD)-based rubber antiozonants and antioxidants [3].

Why 4-Nitrodiphenylamine Cannot Be Substituted with Other Nitrodiphenylamine Isomers or Analogs in Industrial Synthesis


The substitution of 4-Nitrodiphenylamine (4-NDPA) with its positional isomers—2-nitrodiphenylamine (2-NDPA) or 3-nitrodiphenylamine—or with alternative nitroarene intermediates introduces unacceptable process liabilities due to divergent regiochemical reactivity and downstream impurity profiles [1]. Critically, the para-nitro group in 4-NDPA is the specific pharmacophore required for subsequent selective reduction to 4-aminodiphenylamine (4-ADPA), the exclusive monomeric precursor to N-alkyl-N'-phenyl-p-phenylenediamine rubber antiozonants such as 6PPD and IPPD [2]. In contrast, 2-NDPA undergoes distinct reaction pathways—during direct aniline-nitrobenzene coupling routes, aniline attacks the ortho-position of nitrobenzene to generate 2-NDPA and phenazine byproducts that are difficult to separate, thereby reducing final product purity and process yield [3]. Furthermore, the 4-nitro substituent imparts a melting point of 132-136 °C and a boiling point of 211 °C (30 mmHg) , whereas 2-nitrodiphenylamine melts at a significantly lower 75-77 °C [4], a divergence that alters crystallization behavior, solid handling requirements, and purification strategies in large-scale manufacturing. Generic substitution thus compromises both synthetic fidelity and downstream product quality in rubber antidegradant production.

Quantitative Differentiation of 4-Nitrodiphenylamine (836-30-6) Versus Closest Analogs: A Procurement-Oriented Evidence Guide


Comparative Physical Properties: Melting Point Divergence Between 4-NDPA and 2-NDPA

The physical state and thermal behavior of 4-Nitrodiphenylamine differ substantially from its ortho-substituted isomer, 2-Nitrodiphenylamine, directly impacting industrial handling and purification workflows [1]. Specifically, 4-NDPA exists as an orange crystalline solid with a melting point range of 132-136 °C , whereas 2-Nitrodiphenylamine is reported as a yellow solid melting at 75-77 °C [2]. This 57-59 °C depression in melting point for the 2-isomer arises from reduced molecular symmetry and altered crystal packing forces, and it translates into markedly different solubility profiles and recrystallization solvent requirements during purification. Procurement and formulation decisions must account for this thermal divergence, as 4-NDPA's higher melting point confers superior solid-state stability under elevated ambient storage or process temperatures.

physical characterization thermal analysis crystallization behavior

Synthetic Route Comparison: Higher Selectivity for 4-NDPA via Carbanilide Process Versus Ortho-Byproduct Formation in Direct Aniline-Nitrobenzene Route

The choice of synthetic route to nitrodiphenylamines directly determines product purity and the feasibility of large-scale 4-NDPA production. Conventional direct reaction between aniline and nitrobenzene is plagued by poor regioselectivity: aniline attacks the ortho-position of nitrobenzene, leading to the coproduction of 2-nitrodiphenylamine (2-NDPA) and phenazine as difficult-to-remove byproducts, thereby reducing the yield and purity of the desired 4-isomer [1]. In contrast, the carbanilide-based process (US 6137010A) employs N-carbanilide reacted with nitrobenzene in the presence of a base, with simultaneous aniline addition to regenerate the starting anilide, achieving superior selectivity for the para-product [2]. This route suppresses ortho-substitution and avoids chlorinated waste streams characteristic of the alternative 4-nitrochlorobenzene-aniline condensation pathway. The process exemplifies how targeted methodology yields 4-NDPA of higher isomeric purity suitable for direct reduction to 4-ADPA without burdensome isomer separation steps [3].

synthetic methodology process chemistry regioselectivity

Comparative Acute Oral Toxicity in Rodents: Striking Species-Dependent LD50 Divergence and Methemoglobinemia Risk

4-Nitrodiphenylamine presents a stark, species-dependent acute oral toxicity profile that is critical for laboratory handling and industrial hygiene protocols. Reported mouse oral LD50 is 4 mg/kg, indicating extremely high acute toxicity in this species [1]. In contrast, the rat oral LD50 exceeds 7940 mg/kg, demonstrating a nearly 2000-fold difference in susceptibility between the two rodent models [2]. While this extreme divergence complicates straightforward hazard classification, the compound is universally recognized as a methemoglobinemia-inducing agent [3]—a property shared with other aromatic nitro compounds but particularly pronounced in 4-NDPA. This toxicity signature necessitates stringent exposure controls and emergency treatment preparedness (methylene blue administration) that may not be required for less hazardous aromatic amine intermediates [4].

toxicology safety assessment methemoglobinemia

Primary Industrial and Research Application Scenarios for 4-Nitrodiphenylamine (836-30-6) Based on Verified Performance Evidence


Industrial-Scale Synthesis of Rubber Antiozonants (6PPD and IPPD) via Hydrogenation to 4-Aminodiphenylamine

4-Nitrodiphenylamine is the established industrial precursor to 4-aminodiphenylamine (4-ADPA), the essential monomer for manufacturing N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)—the world's dominant rubber antiozonants [1]. The global production volume of 4-NDPA reaches up to 30,000 tons annually, nearly all dedicated to this downstream value chain [2]. The para-nitro group's regiochemistry ensures that subsequent catalytic hydrogenation yields the para-amino derivative exclusively, avoiding the ortho- and meta- isomers that would compromise antiozonant performance [3]. This application scenario capitalizes on the synthetic selectivity advantage documented in Section 3, Evidence Item 2, wherein carbanilide-based or 4-nitrochlorobenzene condensation routes provide the high-purity 4-NDPA feedstock required for cost-effective, high-volume 4-ADPA production .

Electrochromic and Conductive Polymer Research via Ullmann Coupling and Oxidative Polymerization

4-Nitrodiphenylamine derivatives serve as valuable monomers in the synthesis of advanced electrochromic and conductive polymers. Specifically, 4-methoxy-4'-nitrodiphenylamine undergoes Cu-mediated Ullmann condensation with 4,4'-diiodobiphenyl to form a dinitro-tetraphenylbenzidine derivative; subsequent palladium-catalyzed hydrazine reduction yields the corresponding aromatic diamine monomer, which is then polymerized into polyamides and polyimides exhibiting stable, reversible electrochromic switching across the UV-Vis-NIR spectrum [1]. These polymers display excellent film-forming ability, high glass transition temperatures, good thermal stability, and desirable HOMO energy levels suitable for electrochromic device fabrication [2]. Additionally, 4-nitrodiphenylamine itself can undergo oxidative polycondensation, either chemically or electrochemically, to generate polyaniline-like conjugated polymers with potential applications in sensors, anticorrosion coatings, and nonlinear optical devices [3]. This scenario directly leverages the nitro group's electron-withdrawing character and the para-substitution pattern's ability to direct polymer chain growth, as implied by the regiochemical evidence in Section 3, Evidence Item 2.

Hammett Indicator and Reference Standard in Physical Organic Chemistry

4-Nitrodiphenylamine is utilized as a Hammett indicator in physical organic chemistry studies, enabling the empirical determination of substituent effects on reaction equilibria and spectroscopic properties [1]. The para-nitro substituent establishes a well-defined electronic benchmark, with the diphenylamine framework providing a conjugated π-system sensitive to environmental polarity changes. This application scenario draws upon the compound's precisely defined physical properties (melting point 132-136 °C, refractive index ~1.665, UV-Vis absorption characteristics) [2], which ensure reproducible calibration in spectrophotometric and kinetic experiments. The established purity grades (typically 98+%) available from reputable suppliers meet the exacting requirements for reference standard use in academic and industrial analytical laboratories [3].

Gunshot Residue (GSR) and Propellant Stabilizer Research

4-Nitrodiphenylamine (p-nitrodiphenylamine) is a documented component of both burnt gunshot residue and unburnt gunpowder, where it functions as an aromatic amine stabilizer to prevent autocatalytic decomposition of nitrocellulose-based propellants [1]. Its presence in GSR analysis serves as a characteristic organic marker for forensic source attribution, distinguishing it from alternative stabilizer chemistries such as diphenylamine (DPA) or ethyl centralite [2]. The compound's thermal stability (melting point 132-136 °C) and resistance to oxidative degradation under ambient storage conditions [3] underpin its utility as a propellant stabilizer additive. This application scenario relies on the same chemical stability and aromatic amine functionality established in Section 3, but in a specialized forensic and energetic materials context.

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